N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety. This structural motif is integral to many natural products and synthetic compounds with significant pharmaceutical and biological applications. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by its functionalization to introduce the but-2-yn-1-yl group. The final step involves the coupling of this intermediate with an appropriate benzamide derivative under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety or the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds like LASSBio-294, which have shown inotropic and vasodilatory effects.
Benzamide derivatives: Compounds with similar benzamide structures that exhibit different biological activities.
Uniqueness
N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is unique due to its combination of the benzo[d][1,3]dioxole and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yloxy)but-2-ynylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-19(13-22-20(24)15-6-2-1-3-7-15)21-10-4-5-11-25-16-8-9-17-18(12-16)27-14-26-17/h1-3,6-9,12H,10-11,13-14H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDBEAGSGSIRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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